(3R)-Hex-1-yn-3-amine
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Overview
Description
(3R)-Hex-1-yn-3-amine is an organic compound with the molecular formula C6H11N. It is a chiral amine with an alkyne functional group, making it an interesting molecule for various chemical reactions and applications. The compound’s structure consists of a six-carbon chain with a triple bond between the first and second carbons and an amine group attached to the third carbon in the R-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Hex-1-yn-3-amine can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, asymmetric hydrogenation of propargylamine precursors can yield this compound with high enantiomeric purity. Another method involves the use of chiral auxiliaries in the alkylation of propargylamine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. These processes are optimized for high yield and enantiomeric excess, ensuring the production of the desired (3R)-enantiomer. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-Hex-1-yn-3-amine undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids under specific conditions.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.
Substitution: Reagents like acyl chlorides, aldehydes, and ketones are used in substitution reactions.
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Amides, imines
Scientific Research Applications
(3R)-Hex-1-yn-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (3R)-Hex-1-yn-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. These interactions and reactions enable the compound to modulate biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(3S)-Hex-1-yn-3-amine: The enantiomer of (3R)-Hex-1-yn-3-amine, with similar chemical properties but different biological activity.
Propargylamine: A simpler alkyne amine with a shorter carbon chain.
Hex-1-yne: An alkyne without the amine group, used in different chemical reactions.
Uniqueness
This compound is unique due to its chiral center and the presence of both an alkyne and an amine group. This combination allows for diverse chemical reactivity and specific interactions in biological systems, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62227-56-9 |
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Molecular Formula |
C6H11N |
Molecular Weight |
97.16 g/mol |
IUPAC Name |
(3R)-hex-1-yn-3-amine |
InChI |
InChI=1S/C6H11N/c1-3-5-6(7)4-2/h2,6H,3,5,7H2,1H3/t6-/m0/s1 |
InChI Key |
QCPOKUXLSVMAIW-LURJTMIESA-N |
Isomeric SMILES |
CCC[C@H](C#C)N |
Canonical SMILES |
CCCC(C#C)N |
Origin of Product |
United States |
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